N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a pyridine ring, a thiolane moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could start with the chlorination of 2-cyanophenyl to introduce the chloro group. This is followed by the formation of the pyridine ring through a cyclization reaction. The thiolane moiety can be introduced via a nucleophilic substitution reaction, and the final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to ensure efficient production. Scale-up processes would also need to consider factors such as reaction time, temperature control, and purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane moiety would yield sulfoxides or sulfones, while reduction of the nitrile group would produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carboxamide group suggests potential interactions with hydrogen bond donors or acceptors, while the thiolane moiety could engage in covalent interactions with nucleophilic sites.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide: Another positional isomer.
N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)benzamide: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-12-4-3-11(9-19)15(8-12)21-16(22)14-2-1-6-20-17(14)23-13-5-7-24-10-13/h1-4,6,8,13H,5,7,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLWEBGKAZAKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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